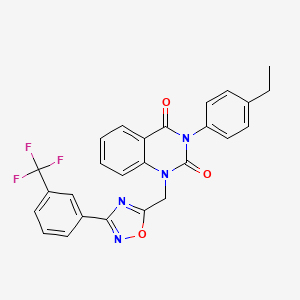

3-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 3-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core. This core is substituted at the N1 position with a 1,2,4-oxadiazole moiety bearing a 3-(trifluoromethyl)phenyl group and at the C3 position with a 4-ethylphenyl group. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the trifluoromethyl group contributes to lipophilicity and electron-withdrawing effects .

Properties

IUPAC Name |

3-(4-ethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O3/c1-2-16-10-12-19(13-11-16)33-24(34)20-8-3-4-9-21(20)32(25(33)35)15-22-30-23(31-36-22)17-6-5-7-18(14-17)26(27,28)29/h3-14H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZKZIGPJWOXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes current findings regarding its biological activity, focusing on its potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The structural diversity of these compounds allows for the modulation of their biological functions through various substitutions at different positions on the quinazoline scaffold.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways such as EGFR and VEGFR.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | MCF7 | 0.096 | |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | A549 | Not specified |

Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives has also been extensively studied. Compounds have demonstrated high efficacy against a range of bacterial strains. For example, a series of 2,4-disubstituted quinazolines exhibited significant antibacterial properties compared to standard antibiotics.

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Quinazolinone derivative | E. coli | 20 | |

| 2-Methylquinazolinone | Staphylococcus aureus | 18 |

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies indicate that certain substitutions on the quinazoline ring enhance antioxidant activity significantly. For instance, derivatives with hydroxyl groups have shown improved free radical scavenging abilities.

| Compound | Assay Method | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quinazolinone derivative with hydroxyl groups | DPPH Scavenging Activity | 18.78 ± 1.86 | |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | ABTS Assay | Not specified |

Molecular Docking Studies

Molecular docking studies provide insight into the interaction between quinazoline derivatives and target proteins. For example, docking studies with acetylcholinesterase revealed significant binding affinities for certain derivatives, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have explored the therapeutic applications of quinazoline derivatives:

- Alzheimer's Disease : Compounds exhibiting cholinesterase inhibitory activity demonstrated potential in reducing amyloid-beta aggregation.

- Cancer Treatment : A study involving a series of synthesized quinazolines showed selective cytotoxicity against cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s structural features suggest advantages in drug design (e.g., stability, lipophilicity), direct comparative data with analogs are scarce in the provided evidence. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles against triazinones and triazoles.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Key Structural Features

The target compound contains several key structural components that influence the synthetic strategy:

- Quinazoline-2,4(1H,3H)-dione core

- 4-ethylphenyl substituent at the 3-position of quinazoline

- 1,2,4-oxadiazole moiety with a 3-(trifluoromethyl)phenyl substituent

- Methylene linker connecting the quinazoline and oxadiazole units

A retrosynthetic analysis suggests several possible disconnections, leading to different synthetic pathways. The most logical approach involves the separate construction of the quinazoline-2,4(1H,3H)-dione and 1,2,4-oxadiazole units, followed by their connection via the methylene linker.

Retrosynthetic Analysis

The target molecule can be disconnected in several ways:

- Disconnection of the N1-CH₂ bond of the quinazoline, suggesting alkylation of the quinazoline nitrogen with a functionalized oxadiazole

- Disconnection of the oxadiazole ring, suggesting late-stage cyclization after attachment to the quinazoline unit

- Disconnection of the 4-ethylphenyl group, suggesting late-stage functionalization of the quinazoline 3-position

Based on these disconnections, multiple synthetic routes can be envisioned, as detailed in subsequent sections.

Quinazoline-2,4(1H,3H)-dione Core Synthesis

Eco-Efficient Synthesis from Anthranilic Acid

The quinazoline-2,4(1H,3H)-dione core can be efficiently synthesized from anthranilic acid derivatives through an eco-friendly approach. This method, reported by Kato et al., involves a three-step, one-pot process conducted entirely in water.

The synthesis begins with the reaction of anthranilic acid with potassium cyanate in water to form the corresponding urea derivative. This intermediate then undergoes cyclization in the presence of sodium hydroxide to form the monosodium salt of benzoylene urea. Finally, acidification with hydrochloric acid yields the desired quinazoline-2,4(1H,3H)-dione in near-quantitative yield.

This approach offers significant advantages, including:

- Water as the sole reaction medium

- Simple isolation by filtration

- Near-quantitative yields

- Minimal waste generation

- Scalability to kilogram quantities

DMAP-Catalyzed One-Pot Synthesis

An alternative approach involves a 4-dimethylaminopyridine (DMAP)-catalyzed one-pot synthesis from 2-aminobenzamides using tert-butyl dicarbonate [(Boc)₂O] as a key carbonyl source. This method provides a streamlined synthesis with several advantages:

- One-pot procedure without intermediate isolation

- Mild reaction conditions (room temperature)

- High yields (79-95%)

- Compatibility with various functional groups

- Rapid synthesis under microwave conditions (30 minutes)

The reaction proceeds optimally in acetonitrile or dichloromethane with 0.1 equivalents of DMAP catalyst and 1.5 equivalents of (Boc)₂O. The absence of additional base (e.g., triethylamine) actually improves yields, simplifying the reaction conditions.

Comparison of Quinazoline Synthesis Methods

Table 1 summarizes the key features of different approaches for quinazoline-2,4(1H,3H)-dione synthesis:

1,2,4-Oxadiazole Synthesis Methodologies

TBAF-Mediated Room Temperature Synthesis

The 1,2,4-oxadiazole component can be efficiently synthesized using tetrabutylammonium fluoride (TBAF)-mediated cyclization of O-acylamidoximes at room temperature. This approach offers several advantages for the preparation of the specific 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole segment required for the target compound.

The synthesis involves two main steps:

- Preparation of O-acylamidoxime by O-acylation of 3-(trifluoromethyl)benzamidoxime with an appropriate carboxylic acid derivative

- Cyclocondensation of the O-acylamidoxime under the influence of TBAF in THF at room temperature

The 3-(trifluoromethyl)benzamidoxime starting material can be readily prepared from 3-(trifluoromethyl)benzonitrile by reaction with hydroxylamine. For the target compound, glycolic acid derivatives or chloroacetic acid would be suitable for the O-acylation step to provide the necessary methylene linker for subsequent attachment to the quinazoline unit.

Alternative Catalytic Systems

While TBAF is the most commonly employed catalyst for 1,2,4-oxadiazole synthesis, several alternative systems have been reported with potential advantages:

- Tetrabutylammonium hydroxide (TBAH) - Offers faster reaction kinetics (10 minutes vs. 1 hour) and compatibility with silyl-protecting groups

- NaOH/DMSO or KOH/DMSO systems - Particularly effective for substrates containing nitro groups

- TBAF with thermal activation - Combines catalysis with heating (110-150°C) to drastically reduce reaction times while maintaining excellent yields (97-99%)

Solvent Effects on Oxadiazole Formation

The choice of solvent significantly impacts the efficiency of 1,2,4-oxadiazole formation. Studies have shown that:

Functionalization for Coupling

For attachment to the quinazoline unit, the 1,2,4-oxadiazole requires appropriate functionalization at the 5-position. Several approaches are feasible:

- Using glycolic acid derivatives in the O-acylation step to introduce a hydroxymethyl group, which can be converted to a leaving group (mesylate, tosylate, halide)

- Direct incorporation of chloroacetic acid or its derivatives to introduce a chloromethyl group for subsequent coupling

- Using carbon disulfide to form a 5-thiol-1,2,4-oxadiazole derivative that can participate in nucleophilic displacement reactions

Table 2 summarizes key catalytic systems for 1,2,4-oxadiazole synthesis:

Proposed Synthetic Routes for the Target Compound

Route A: Convergent Synthesis via N-Alkylation

This route involves the parallel synthesis of the two key components followed by their connection through N-alkylation:

Step 1: Synthesis of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

- Reaction of anthranilic acid with potassium cyanate in water to form urea derivative

- Cyclization with NaOH followed by acidification to form quinazoline-2,4(1H,3H)-dione

- N-alkylation with 4-ethylbenzyl bromide using K₂CO₃ in DMF at 80°C

Step 2: Synthesis of 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

- Preparation of 3-(trifluoromethyl)benzamidoxime from the corresponding nitrile

- O-acylation with chloroacetyl chloride to form O-acylamidoxime

- TBAF-mediated cyclization in THF at room temperature

Step 3: Coupling reaction

- N-alkylation of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with the chloromethyl oxadiazole

- K₂CO₃ as base in DMF at 60-80°C

This route offers the advantage of parallel synthesis of the key components and a straightforward final coupling step.

Route B: Sequential Construction via Thiol-Based Coupling

This alternative approach utilizes a thiol-based coupling strategy:

Step 1: Synthesis of 1-(chloromethyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

- Preparation of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione as in Route A

- N-alkylation at the 1-position with chloromethylating agents (e.g., chloromethyl methyl ether)

Step 2: Synthesis of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-thiol

- Preparation of 3-(trifluoromethyl)benzamidoxime

- Reaction with carbon disulfide in basic medium to form the oxadiazole-5-thiol

Step 3: Coupling reaction

- Nucleophilic displacement of the chloride with the thiol in dry acetone with K₂CO₃

- Reflux conditions for 6 hours, similar to methods reported for quinazolinone-oxadiazole hybrids

This approach is supported by literature precedent for similar quinazolinone-oxadiazole hybrids and offers an alternative coupling strategy that may be advantageous for certain substrate combinations.

Route C: One-Pot 1,2,4-Oxadiazole Formation After Attachment

This approach defers the oxadiazole ring formation until after attachment to the quinazoline:

Step 1: Synthesis of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione as in previous routes

Step 2: N-alkylation with chloroacetic acid or its derivatives

- Introduction of a carboxymethyl or activated ester group at the N1 position

Step 3: Amidoxime formation and one-pot oxadiazole synthesis

- Reaction with 3-(trifluoromethyl)benzamidoxime to form the O-acylamidoxime

- TBAF-mediated cyclization to form the oxadiazole directly on the quinazoline scaffold

This approach minimizes the number of isolation steps and may provide higher overall yields by avoiding separate synthesis and purification of the oxadiazole component.

Table 3 summarizes and compares the proposed synthetic routes:

Optimized Reaction Conditions and Parameters

Critical Reaction Parameters for Key Steps

Based on thorough literature analysis, the following optimized conditions are recommended for key transformations:

Quinazoline Formation

For the eco-efficient synthesis:

- Anthranilic acid concentration: 0.5-1.0 M in water

- KOCN equivalents: 1.2

- pH control: maintain at 9-10 during initial urea formation

- NaOH concentration: 2.0 M for cyclization

- HCl concentration: 1.0 M for final acidification

- Temperature profile: room temperature for urea formation, reflux for cyclization

For DMAP-catalyzed synthesis:

- 2-Aminobenzamide concentration: 0.3 M in MeCN or DCM

- (Boc)₂O equivalents: 1.5

- DMAP loading: 10 mol%

- Temperature: room temperature

- Time: 12 hours conventional, 30 minutes microwave (150°C)

1,2,4-Oxadiazole Formation

For TBAF-mediated synthesis:

- Amidoxime concentration: 0.2 M in THF

- O-acylating agent equivalents: 1.2

- TBAF equivalents: 1.0 for fast reaction, 0.1 for catalytic process

- Temperature: room temperature

- Time: 4-8 hours (1 eq TBAF), 12-16 hours (0.1 eq TBAF)

- Anhydrous conditions essential

N-Alkylation and Coupling

For quinazoline N1-alkylation:

- Quinazoline-2,4(1H,3H)-dione concentration: 0.2 M in DMF

- Alkylating agent equivalents: 1.2

- K₂CO₃ equivalents: 2.0

- Temperature: 60-80°C

- Time: 6-12 hours

- Anhydrous conditions recommended

Optimization Table for Selected Transformations

Table 4 presents optimized conditions for key steps based on literature precedent with related compounds:

Scale-Up Considerations

For scale-up synthesis of the target compound, the following modifications are recommended:

- For quinazoline synthesis, the eco-efficient water-based method is preferred due to its scalability and environmental benefits

- Cooling during exothermic steps (e.g., alkylation reactions) becomes more critical at larger scales

- Controlled addition rates for reagents, particularly for the oxadiazole formation

- Consideration of alternative purification methods to minimize solvent usage at scale

- Implementation of in-process controls to monitor reaction progress and purity

Purification and Analytical Characterization

Chromatographic Purification Strategies

Effective purification is critical for obtaining the target compound with high purity. Based on related structures, the following chromatographic parameters are recommended:

- Column chromatography: Silica gel (60-120 mesh) with gradient elution

- Mobile phase: Heptane/ethyl acetate gradient (starting 8:2, gradually increasing to 1:1)

- Alternative system: Dichloromethane/methanol (98:2 to 95:5)

- TLC monitoring: Heptane/ethyl acetate (7:3), visualization by UV (254 nm)

- Rf value estimation: 0.40-0.45 in heptane/ethyl acetate (7:3) system

For challenging separations, preparative HPLC may be employed:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

- Flow rate: 15-20 mL/min

- Detection: UV at 254 and 280 nm

Recrystallization Parameters

Recrystallization can provide additional purification and well-formed crystals for analysis:

- Primary solvent system: Ethanol or methanol

- Alternative system: Acetone/water

- Procedure: Hot dissolution followed by slow cooling

- Expected recovery: 85-90% of material with >99% purity

Spectroscopic Characterization Data

The target compound can be characterized by various spectroscopic techniques. Expected data patterns include:

¹H-NMR (500 MHz, DMSO-d₆)

Expected key signals:

- δ 1.15-1.20 (t, 3H, CH₃ of ethyl group)

- δ 2.60-2.65 (q, 2H, CH₂ of ethyl group)

- δ 5.20-5.30 (s, 2H, N-CH₂-oxadiazole)

- δ 7.20-8.30 (complex m, 12H, aromatic protons)

- δ 11.80-12.00 (s, 1H, NH of quinazoline)

¹³C-NMR (125 MHz, DMSO-d₆)

Expected key signals:

- δ 15.5-16.0 (CH₃ of ethyl group)

- δ 28.0-28.5 (CH₂ of ethyl group)

- δ 38.0-40.0 (N-CH₂-oxadiazole)

- δ 115.0-170.0 (aromatic and quaternary carbons)

- δ 167.0-168.0, 168.5-169.5 (C=O of quinazoline)

- δ 175.0-177.0 (oxadiazole C-5)

FT-IR (KBr, cm⁻¹)

Expected key bands:

- 3200-3250 (N-H stretching)

- 2950-3000 (aromatic C-H stretching)

- 1680-1700, 1640-1660 (C=O stretching of quinazoline)

- 1600-1620, 1580-1590 (aromatic C=C stretching)

- 1560-1580 (C=N stretching of oxadiazole)

- 1320-1350, 1120-1180 (CF₃ stretching)

Mass Spectrometry

- Expected molecular ion [M+H]⁺: 493.15

- Key fragments: 464 (loss of ethyl), 352 (cleavage at methylene linker)

- High-resolution mass: 493.1488 (calculated for C₂₆H₂₀F₃N₄O₃)

Analytical HPLC Parameters

For purity assessment:

- Column: C18 analytical (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Expected retention time: 8.5-9.5 minutes

- Purity criteria: >98% by area normalization

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with quinazoline-dione and oxadiazole precursors. Key steps include:

- Cyclocondensation : Reacting 4-ethylphenyl derivatives with oxadiazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Coupling Reactions : Using bases like NaH or K₂CO₃ to facilitate methylene bridge formation between the quinazoline and oxadiazole moieties .

- Catalytic Optimization : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 media enhance reaction efficiency at 70–80°C .

- Purification : Post-synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress, followed by recrystallization in aqueous acetic acid .

Advanced Question

Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?

Methodological Answer: Contradictions often arise from assay variability or cell-line-specific mechanisms. Strategies include:

- Standardized Assays : Use validated protocols (e.g., MTT or ATP-based viability assays) with triplicate measurements to ensure reproducibility .

- Mechanistic Profiling : Pair cytotoxicity screens with target-specific assays (e.g., kinase inhibition or DNA intercalation studies) to correlate bioactivity with molecular interactions .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., trifluoromethyl or ethyl groups) to identify structural determinants of potency .

Basic Question

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer: Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms methylene bridge formation (e.g., δ 4.5–5.5 ppm for CH₂ groups) .

- IR Spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) in quinazoline-dione and oxadiazole rings .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~525 for C₂₇H₂₀F₃N₄O₃) and fragmentation patterns .

Advanced Question

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

- Functional Group Modification : Introducing hydrophilic groups (e.g., methoxy or amine) enhances aqueous solubility. Bromine or trifluoromethyl groups can reduce metabolic degradation by steric hindrance .

- Prodrug Design : Conjugating labile esters or phosphate groups improves oral bioavailability .

- In Silico Modeling : Tools like LogP predictors and CYP450 metabolism simulations guide structural optimizations .

Basic Question

Q. What in vitro assay designs are recommended for evaluating antimicrobial potential?

Methodological Answer:

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin and fluconazole as controls .

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays (24–48 hr incubation) and confirm results with agar diffusion .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .

Advanced Question

Q. How can computational methods predict binding affinities with targets like topoisomerase II?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the oxadiazole moiety and ATP-binding pockets. Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with catalytic residues (e.g., Tyr-804 in topoisomerase II) .

- Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energies, prioritizing high-affinity analogs for synthesis .

Basic Question

Q. What purification techniques are most effective post-synthesis?

Methodological Answer:

- Chromatography : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. HPLC (C18 column, acetonitrile/water) purifies the final compound .

- Recrystallization : Use hot ethanol or aqueous acetic acid to remove impurities, achieving >95% purity .

Advanced Question

Q. How does the trifluoromethyl group influence bioactivity, and how can this be experimentally validated?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs replacing -CF₃ with -CH₃ or -Cl. Test against kinase panels to evaluate potency shifts .

- Fluorine NMR (¹⁹F NMR) : Track metabolic stability by monitoring -CF₃ signal integrity in liver microsome assays .

- X-ray Crystallography : Resolve ligand-target complexes to visualize -CF₃ interactions with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.